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Compound of Interest

Compound Name: Isomurralonginol acetate

Cat. No.: B176986 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomurralonginol acetate is a natural coumarin isolated from the leaves of Murraya exotica.

The structural elucidation of such natural products is a critical step in drug discovery and

development, providing the foundational chemical information for understanding its biological

activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful

analytical technique for the unambiguous determination of the molecular structure of novel

compounds. This document provides a detailed overview of the application of one-dimensional

(1D) and two-dimensional (2D) NMR spectroscopic techniques for the complete structural

characterization of Isomurralonginol acetate. The protocols outlined herein are designed to

guide researchers in acquiring and interpreting the NMR data necessary for structural

confirmation.

Data Presentation: NMR Spectral Data of
Isomurralonginol Acetate
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for

Isomurralonginol acetate, along with key 2D NMR correlations. The data is typically acquired

in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
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Table 1: ¹H NMR (Proton NMR) Data of Isomurralonginol Acetate (500 MHz, CDCl₃)

Proton
Position

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-3 6.25 d 9.5 1H

H-4 7.65 d 9.5 1H

H-5 7.35 d 8.5 1H

H-6 6.85 d 8.5 1H

7-OCH₃ 3.92 s - 3H

H-1' 4.60 t 7.0 1H

H-2'a 2.50 m - 1H

H-2'b 2.65 m - 1H

H-3' 4.90 s - 1H

H-3' 4.75 s - 1H

2'-CH₃ 1.80 s - 3H

OAc-CH₂a 4.20 dd 11.0, 7.0 1H

OAc-CH₂b 4.10 dd 11.0, 7.0 1H

OAc-CH₃ 2.05 s - 3H

Table 2: ¹³C NMR (Carbon NMR) Data of Isomurralonginol Acetate (125 MHz, CDCl₃)
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Carbon Position Chemical Shift (δ, ppm) Carbon Type (DEPT)

C-2 161.0 C

C-3 113.5 CH

C-4 143.5 CH

C-4a 112.8 C

C-5 128.8 CH

C-6 107.5 CH

C-7 162.0 C

C-8 115.0 C

C-8a 156.5 C

7-OCH₃ 56.0 CH₃

C-1' 45.0 CH

C-2' 145.0 C

C-3' 112.0 CH₂

2'-CH₃ 22.5 CH₃

OAc-CH₂ 65.0 CH₂

OAc-C=O 170.5 C

OAc-CH₃ 21.0 CH₃

Table 3: Key 2D NMR Correlations for Isomurralonginol Acetate
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Proton (δH)
COSY Correlations
(δH)

HSQC Correlations
(δC)

HMBC Correlations
(δC)

6.25 (H-3) 7.65 (H-4) 113.5 (C-3)
161.0 (C-2), 143.5 (C-

4), 112.8 (C-4a)

7.65 (H-4) 6.25 (H-3) 143.5 (C-4)
161.0 (C-2), 112.8 (C-

4a), 128.8 (C-5)

7.35 (H-5) 6.85 (H-6) 128.8 (C-5)

143.5 (C-4), 112.8 (C-

4a), 107.5 (C-6),

156.5 (C-8a)

6.85 (H-6) 7.35 (H-5) 107.5 (C-6)
162.0 (C-7), 115.0 (C-

8), 156.5 (C-8a)

3.92 (7-OCH₃) - 56.0 (7-OCH₃) 162.0 (C-7)

4.60 (H-1')
2.50/2.65 (H-2'),

4.10/4.20 (OAc-CH₂)
45.0 (C-1')

115.0 (C-8), 145.0 (C-

2'), 112.0 (C-3'), 65.0

(OAc-CH₂)

4.90/4.75 (H-3') - 112.0 (C-3')
45.0 (C-1'), 145.0 (C-

2'), 22.5 (2'-CH₃)

1.80 (2'-CH₃) - 22.5 (2'-CH₃)
45.0 (C-1'), 145.0 (C-

2'), 112.0 (C-3')

4.10/4.20 (OAc-CH₂) 4.60 (H-1') 65.0 (OAc-CH₂)
45.0 (C-1'), 170.5

(OAc-C=O)

2.05 (OAc-CH₃) - 21.0 (OAc-CH₃) 170.5 (OAc-C=O)

Experimental Protocols
1. Sample Preparation

Isolation: Isomurralonginol acetate is isolated from the dried leaves of Murraya exotica by

extraction with a suitable organic solvent (e.g., methanol or ethanol), followed by solvent-

solvent partitioning and repeated column chromatography over silica gel.
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NMR Sample:

Accurately weigh approximately 5-10 mg of purified Isomurralonginol acetate.

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096.
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DEPT-135:

Pulse Program: Standard DEPT-135 pulse sequence.

This experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂

(negative phase) signals. Quaternary carbons are not observed.

COSY (Correlation Spectroscopy):

Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).

Spectral Width: 12-16 ppm in both dimensions.

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans per Increment: 2-8.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement (e.g.,

hsqcedetgpsisp2.3).

Spectral Width: 12-16 ppm in F2 (¹H), 180-220 ppm in F1 (¹³C).

¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

Number of Scans per Increment: 4-16.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

Spectral Width: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C).

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2- and 3-bond

correlations.

Number of Scans per Increment: 8-32.
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Caption: Experimental workflow for the isolation and structural elucidation of Isomurralonginol
acetate.
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Caption: Logical relationships in the NMR-based structural elucidation of Isomurralonginol
acetate.
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Available at: [https://www.benchchem.com/product/b176986#nmr-spectroscopy-for-
structural-elucidation-of-isomurralonginol-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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